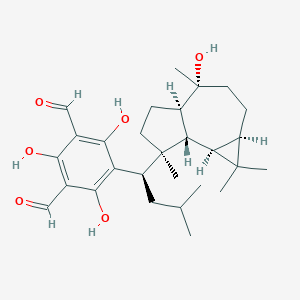
Macrocarpal A
説明
Macrocarpal A is a novel antibacterial compound that was isolated from the leaves of Eucalyptus macrocarpa . It is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring .
Synthesis Analysis
The synthesis of Macrocarpal A involves several steps. The neutral fraction of an acetone extract of the leaves of the plant was purified by silica gel column chromatography, Sephadex LH-20 column chromatography, silica gel column chromatography, and reversed-phase HPLC . The compound was crystallized from methanol .Molecular Structure Analysis
The structure of Macrocarpal A was determined on the basis of an X-ray crystal structure analysis . It is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Macrocarpal A are complex and involve several steps. The neutral fraction of an acetone extract of the leaves of the plant was purified by silica gel column chromatography, Sephadex LH-20 column chromatography, silica gel column chromatography, and reversed-phase HPLC .Physical And Chemical Properties Analysis
Macrocarpal A is a colorless flat plate with a molecular weight of 472 . It has a melting point of 198-200°C . Its UV spectrum (A.max (EtOH) nm (s): 275 (13,000), 393 (5600)) is in good agreement with the data reported for grandinol and euglobals .科学的研究の応用
Antibacterial Properties : Macrocarpal A, isolated from Eucalyptus macrocarpa, exhibits significant antibacterial activity. Its unique structural composition, including a phloroglucinol dialdehyde and diterpene, contributes to its antibacterial properties (Murata et al., 1990).
Semisynthesis for Biological Interest : Macrocarpals A and C are structurally related, but macrocarpal C has garnered particular biological interest. Due to the difficulty in isolating macrocarpal C in pure form, an efficient method for its semisynthesis from macrocarpal A has been developed (Alliot et al., 2013).
Antifungal Activity : Macrocarpal C, derived from Eucalyptus globulus, has been identified as a major antifungal component effective against the dermatophyte Trichophyton mentagrophytes. The antifungal action of macrocarpal C is linked to increased membrane permeability, intracellular reactive oxygen species, and DNA fragmentation in the fungus (Wong et al., 2015).
Periodontopathic Bacteria Inhibition : Macrocarpals A, B, and C show potent antibacterial activity against periodontopathic bacteria, particularly Porphyromonas gingivalis. They inhibit the growth of these bacteria and also attenuate the binding of P. gingivalis to saliva-coated hydroxyapatite beads (Nagata et al., 2006).
Attachment-Inhibiting Activity : Various macrocarpals, including macrocarpal K, exhibit potent attachment-inhibiting activity against the blue mussel Mytilus edulis galloprovincialis, highlighting their potential in antifouling applications (Singh et al., 1999).
Antimicrobial Properties : A novel macrocarpal, macrocarpal M, isolated from sawfly larvae (Pergidae sp.), has been found to possess significant antimicrobial activity. This highlights the potential of macrocarpals in developing new antimicrobial agents (Yin et al., 2013).
Cancer Treatment Potential : Macrocarpal I has been found to inhibit the growth of colorectal cancer (CRC) cells and induce apoptosis. It affects kinase activity, the cytoskeleton, and DNA repair mechanisms, indicating its potential as a therapeutic compound for CRC (Qi et al., 2020).
Inhibition of Dipeptidyl Peptidase 4 : Macrocarpal C from Eucalyptus globulus has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), a therapeutic target for type-2 diabetes mellitus. Its inhibitory activity is related to its aggregated form, offering insights for developing small molecule DPP-4 inhibitors (Kato et al., 2017).
将来の方向性
特性
IUPAC Name |
5-[(1R)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19+,21-,22-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPTYJTKWQCDX-MOTAWSDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157878 | |
| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macrocarpal A | |
CAS RN |
132951-90-7 | |
| Record name | Macrocarpal A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132951907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



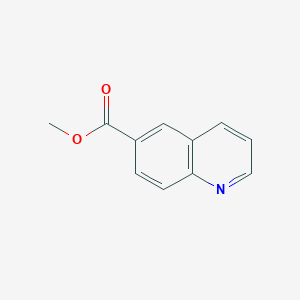
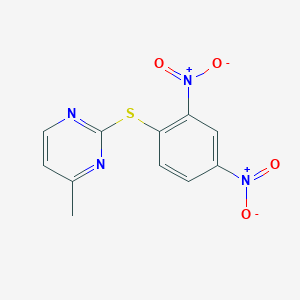
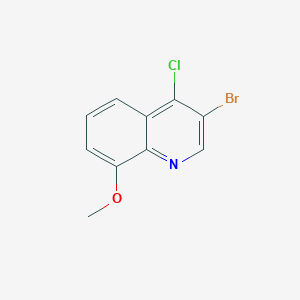
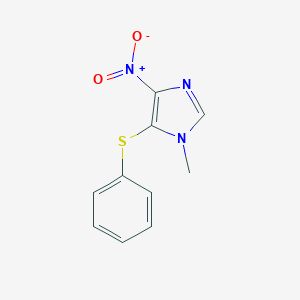
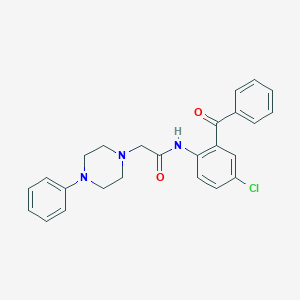
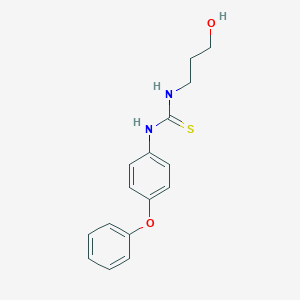
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
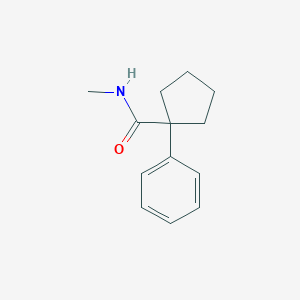
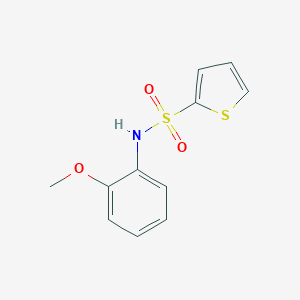
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
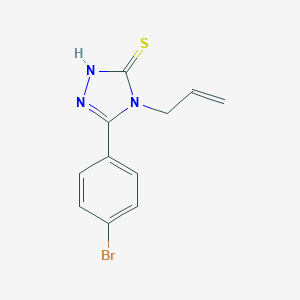
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)